An In-depth Technical Guide to 3-(Methylsulfonyl)benzoic acid (CAS: 5345-27-7)
An In-depth Technical Guide to 3-(Methylsulfonyl)benzoic acid (CAS: 5345-27-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Methylsulfonyl)benzoic acid, with the CAS number 5345-27-7, is a sulfone-containing aromatic carboxylic acid. Its structure, featuring both a carboxyl and a methylsulfonyl group on a benzene ring, makes it a valuable building block in organic synthesis. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, and applications, with a particular focus on its role in agrochemicals and as a scaffold in drug discovery.
Chemical and Physical Properties
3-(Methylsulfonyl)benzoic acid is a white to off-white crystalline solid at room temperature.[1] It exhibits moderate solubility in polar organic solvents and is only slightly soluble in water.[1] The presence of both a hydrogen bond donor (carboxylic acid) and acceptors (carboxylic acid and sulfonyl groups) influences its physical properties and intermolecular interactions.
Table 1: Physicochemical Properties of 3-(Methylsulfonyl)benzoic acid
| Property | Value | Reference(s) |
| CAS Number | 5345-27-7 | [1] |
| Molecular Formula | C₈H₈O₄S | [1][2] |
| Molecular Weight | 200.21 g/mol | [2] |
| Appearance | White to very slightly yellow powder | [1] |
| Melting Point | 230-238 °C | |
| pKa | 3.52 (25 °C) | [1] |
| Boiling Point | 230-238 °C (estimated) | |
| Density | 1.4787 g/cm³ (rough estimate) | |
| Solubility | Moderately soluble in polar organic solvents (e.g., DMSO, acetone), slightly soluble in water. | [1] |
| InChI Key | KUTBMATZUQWFSR-UHFFFAOYSA-N | [2] |
| SMILES | CS(=O)(=O)c1cccc(c1)C(O)=O | [2] |
Synthesis and Purification
The synthesis of 3-(methylsulfonyl)benzoic acid typically involves a two-step process: the formation of a thioether precursor, 3-(methylthio)benzoic acid, followed by its oxidation to the corresponding sulfone.
Synthesis of 3-(methylthio)benzoic acid (Precursor)
Detailed experimental protocols for the synthesis of 3-(methylthio)benzoic acid can be found in the patent literature. A general approach involves the reaction of a substituted chlorobenzonitrile with sodium methyl mercaptide, followed by hydrolysis of the nitrile group to a carboxylic acid.
Experimental Protocol: Synthesis of 3-(methylthio)benzoic acid
Materials:
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3-Chlorobenzonitrile
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Sodium methyl mercaptide (NaSMe)
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Organic solvent (e.g., dichlorobenzene)
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Phase-transfer catalyst (e.g., resin-immobilized quaternary ammonium salt)
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Solid alkali (e.g., sodium hydroxide)
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Hydrochloric acid (20% w/w)
Procedure:
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In a reaction vessel, dissolve 3-chlorobenzonitrile in an organic solvent in the presence of a phase-transfer catalyst.
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Heat the mixture to approximately 70 °C with vigorous stirring.
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Slowly add a solution of sodium methyl mercaptide. The molar ratio of 3-chlorobenzonitrile to sodium methyl mercaptide is typically in the range of 1:1 to 1:10.
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After the addition is complete, raise the temperature to 80 °C and continue stirring until the reaction is complete (monitored by a suitable analytical technique like GC or TLC).
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Add solid alkali (e.g., sodium hydroxide) to the reaction mixture (molar ratio of 1:1 to 2:1 relative to the starting nitrile).
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Heat the mixture to 110 °C and stir until the evolution of ammonia gas ceases, indicating the completion of nitrile hydrolysis.
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Cool the reaction mixture and transfer it to a separatory funnel.
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Separate the organic and aqueous layers.
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Acidify the aqueous layer to a pH of 1-2 with 20% hydrochloric acid.
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Cool the acidified solution to induce precipitation of the crude 3-(methylthio)benzoic acid.
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Filter the solid, wash with cold water, and dry.
Oxidation to 3-(Methylsulfonyl)benzoic acid
The oxidation of the methylthio group to a methylsulfonyl group is a common transformation in organic synthesis. This can be achieved using various oxidizing agents, with hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA) being common choices. The following protocol is a general procedure based on the oxidation of similar thioether compounds.
Experimental Protocol: Oxidation of 3-(methylthio)benzoic acid
Materials:
-
3-(methylthio)benzoic acid
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Glacial acetic acid
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Hydrogen peroxide (30% solution)
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Sodium sulfite
Procedure:
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Suspend 3-(methylthio)benzoic acid in glacial acetic acid in a round-bottom flask.
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Cool the mixture in an ice-water bath.
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Slowly add hydrogen peroxide (an excess, typically 2-3 equivalents) to the stirred suspension, maintaining the temperature below 10 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 70-100 °C for 1-2 hours to ensure complete oxidation.
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Monitor the reaction progress by TLC or LC-MS.
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Cool the reaction mixture to room temperature. A precipitate of the product may form.
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To quench any remaining peroxide, add a solution of sodium sulfite in water.
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Filter the solid product, wash thoroughly with cold deionized water, and dry under vacuum.
Purification
Recrystallization is a standard method for purifying the final product. The choice of solvent is crucial and depends on the solubility profile of the compound. For benzoic acid derivatives, common solvents for recrystallization include water, ethanol, or mixtures thereof.
Experimental Protocol: Recrystallization of 3-(Methylsulfonyl)benzoic acid
Materials:
-
Crude 3-(methylsulfonyl)benzoic acid
-
Suitable solvent (e.g., ethanol/water mixture)
-
Activated carbon (optional)
Procedure:
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In a flask, dissolve the crude 3-(methylsulfonyl)benzoic acid in a minimum amount of a hot solvent (e.g., a mixture of ethanol and water).
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If colored impurities are present, add a small amount of activated carbon and boil the solution for a few minutes.
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Perform a hot filtration to remove the activated carbon and any insoluble impurities.
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Allow the filtrate to cool slowly to room temperature to form crystals.
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Further cool the mixture in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
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Dry the crystals in a vacuum oven.
Spectroscopic Data
Table 2: Expected Spectroscopic Data for 3-(Methylsulfonyl)benzoic acid
| Technique | Expected Features |
| ¹H NMR | - A singlet for the methyl protons of the sulfonyl group (around 3.0-3.5 ppm).- A complex multiplet pattern for the four aromatic protons.- A broad singlet for the carboxylic acid proton (typically >10 ppm), which may be exchangeable with D₂O. |
| ¹³C NMR | - A signal for the methyl carbon of the sulfonyl group (around 40-45 ppm).- Six distinct signals for the aromatic carbons, with chemical shifts influenced by the electron-withdrawing nature of the carboxyl and sulfonyl groups.- A signal for the carbonyl carbon of the carboxylic acid (around 165-175 ppm). |
| FT-IR (cm⁻¹) | - A broad O-H stretch from the carboxylic acid (around 3300-2500 cm⁻¹).- A strong C=O stretch from the carboxylic acid (around 1700-1680 cm⁻¹).- Characteristic S=O stretches from the sulfonyl group (around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹).- C-H stretches from the aromatic ring and methyl group.- C=C stretches from the aromatic ring. |
| Mass Spec. | - A molecular ion peak [M]⁺ corresponding to the molecular weight (200.21).- Fragmentation patterns may include the loss of the hydroxyl group, the carboxyl group, and cleavage of the methylsulfonyl group. |
Applications
Agrochemicals: Intermediate for Mesotrione
A primary application of 3-(methylsulfonyl)benzoic acid is as a key intermediate in the synthesis of the herbicide mesotrione.[3] Mesotrione is a selective herbicide used to control broadleaf weeds in corn and other crops.
Mechanism of Action of Mesotrione:
Mesotrione functions by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1] This enzyme is crucial in the biochemical pathway that synthesizes plastoquinone and tocopherols in plants. Inhibition of HPPD leads to a blockage in carotenoid biosynthesis, which in turn causes the bleaching of chlorophyll and ultimately, the death of the weed.
Drug Discovery and Development
The sulfonyl group is a key functional group in medicinal chemistry, known for its ability to form hydrogen bonds and act as a bioisostere for other functional groups. Benzoic acid derivatives, in general, are also prevalent scaffolds in drug design. The combination of these two moieties in 3-(methylsulfonyl)benzoic acid makes it an attractive starting material for the synthesis of novel therapeutic agents.
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Anti-inflammatory Agents: The sulfonyl group is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs). The incorporation of a sulfonylbenzoic acid scaffold can lead to the development of new anti-inflammatory compounds.
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Antitumor Agents: Various sulfonyl-containing compounds have demonstrated antitumor activity through different mechanisms. The rigid structure and hydrogen bonding capabilities of the sulfonyl group can facilitate binding to the active sites of target proteins involved in cancer pathways.
While direct biological activity data for 3-(methylsulfonyl)benzoic acid is limited, its structural motifs are present in a variety of biologically active molecules, highlighting its potential as a scaffold for the development of new drugs.
Safety and Handling
3-(Methylsulfonyl)benzoic acid is classified as an irritant and can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be handled in a well-ventilated area or in a fume hood. It is also noted to be moisture-sensitive.
Table 3: GHS Hazard Information
| Pictogram | Signal Word | Hazard Statements |
|
| Danger | H318: Causes serious eye damage. |
|
| Warning | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
Note: GHS classifications can vary between suppliers.
Conclusion
3-(Methylsulfonyl)benzoic acid is a versatile chemical intermediate with significant applications in both the agrochemical and pharmaceutical industries. Its synthesis, while requiring multiple steps, utilizes standard organic chemistry transformations. Its established role in the production of the herbicide mesotrione underscores its commercial importance. Furthermore, the presence of the sulfonylbenzoic acid scaffold suggests its potential as a valuable building block for the discovery of new drug candidates. This technical guide provides a foundational understanding of this compound for researchers and professionals working in relevant fields.
